molecular formula C20H19ClO3 B14393073 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene CAS No. 89475-11-6

8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene

Cat. No.: B14393073
CAS No.: 89475-11-6
M. Wt: 342.8 g/mol
InChI Key: HFAOBEZQXNCBLN-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group at the 8th position, a chlorine atom at the 5th position, and two methoxy groups at the 1st and 4th positions of the naphthalene ring The compound also has a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as mild temperatures and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-5-chloro-1,4-dimethoxy-2-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, methoxy, and methyl groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

89475-11-6

Molecular Formula

C20H19ClO3

Molecular Weight

342.8 g/mol

IUPAC Name

5-chloro-1,4-dimethoxy-2-methyl-8-phenylmethoxynaphthalene

InChI

InChI=1S/C20H19ClO3/c1-13-11-17(22-2)18-15(21)9-10-16(19(18)20(13)23-3)24-12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3

InChI Key

HFAOBEZQXNCBLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2C(=C1)OC)Cl)OCC3=CC=CC=C3)OC

Origin of Product

United States

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